Cas no 80304-46-7 ((1-isopropyl-1H-imidazol-5-yl)methanol hydrochloride)
(1-isopropyl-1H-imidazol-5-yl)methanol hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (1-Isopropyl-1H-imidazol-5-yl)methanol
- (1-ISOPROPYL-1H-IMIDAZOL-5-YL)METHANOL XHCL
- (3-propan-2-ylimidazol-4-yl)methanol
- 1-isopropyl-5-hydroxymethylimidazole
- 5-hydroxymethyl-1-isopropylimidazole
- CHEMBL4521670
- DTXSID20608820
- [1-(propan-2-yl)-1H-imidazol-5-yl]methanol
- 80304-46-7
- SCHEMBL860093
- AKOS006346499
- ONPSVGKOIVAXHJ-UHFFFAOYSA-N
- (1-Isopropyl-1H-imidazol-5-yl)methanol, AldrichCPR
- LS-10630
- MFCD08691606
- CHEMBRDG-BB 4016573
- G29356
- (3-ISOPROPYLIMIDAZOL-4-YL)METHANOL
- DS-017828
- (1-isopropyl-1H-imidazol-5-yl)methanol hydrochloride
-
- MDL: MFCD08691606
- Inchi: 1S/C7H12N2O/c1-6(2)9-5-8-3-7(9)4-10/h3,5-6,10H,4H2,1-2H3
- InChI Key: ONPSVGKOIVAXHJ-UHFFFAOYSA-N
- SMILES: OCC1=CN=CN1C(C)C
Computed Properties
- Exact Mass: 140.09500
- Monoisotopic Mass: 140.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 38Ų
Experimental Properties
- PSA: 38.05000
- LogP: 0.95630
(1-isopropyl-1H-imidazol-5-yl)methanol hydrochloride Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
(1-isopropyl-1H-imidazol-5-yl)methanol hydrochloride Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(1-isopropyl-1H-imidazol-5-yl)methanol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I822443-100mg |
(1-isopropyl-1H-imidazol-5-yl)methanol hydrochloride |
80304-46-7 | 100mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I822443-500mg |
(1-isopropyl-1H-imidazol-5-yl)methanol hydrochloride |
80304-46-7 | 500mg |
$ 160.00 | 2022-06-04 | ||
| TRC | I822443-1g |
(1-isopropyl-1H-imidazol-5-yl)methanol hydrochloride |
80304-46-7 | 1g |
$ 230.00 | 2022-06-04 | ||
| A2B Chem LLC | AC62984-10g |
(1-Isopropyl-1h-imidazol-5-yl)methanol |
80304-46-7 | 95% | 10g |
$599.00 | 2024-04-19 | |
| A2B Chem LLC | AC62984-50mg |
(1-Isopropyl-1h-imidazol-5-yl)methanol |
80304-46-7 | 95% | 50mg |
$60.00 | 2024-04-19 | |
| A2B Chem LLC | AC62984-100mg |
(1-Isopropyl-1h-imidazol-5-yl)methanol |
80304-46-7 | 95% | 100mg |
$69.00 | 2024-04-19 | |
| A2B Chem LLC | AC62984-250mg |
(1-Isopropyl-1h-imidazol-5-yl)methanol |
80304-46-7 | 95% | 250mg |
$80.00 | 2024-04-19 | |
| A2B Chem LLC | AC62984-500mg |
(1-Isopropyl-1h-imidazol-5-yl)methanol |
80304-46-7 | 95% | 500mg |
$113.00 | 2024-04-19 | |
| A2B Chem LLC | AC62984-1g |
(1-Isopropyl-1h-imidazol-5-yl)methanol |
80304-46-7 | 95% | 1g |
$139.00 | 2024-04-19 | |
| A2B Chem LLC | AC62984-2.5g |
(1-Isopropyl-1h-imidazol-5-yl)methanol |
80304-46-7 | 95% | 2.5g |
$244.00 | 2024-04-19 |
(1-isopropyl-1H-imidazol-5-yl)methanol hydrochloride Related Literature
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on (1-isopropyl-1H-imidazol-5-yl)methanol hydrochloride
Introduction to (1-isopropyl-1H-imidazol-5-yl)methanol hydrochloride (CAS No. 80304-46-7)
(1-isopropyl-1H-imidazol-5-yl)methanol hydrochloride, CAS No. 80304-46-7) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural and functional properties, has been explored for its potential applications in various biomedical contexts. The hydrochloride salt form enhances its solubility and stability, making it a valuable candidate for further investigation.
The chemical structure of (1-isopropyl-1H-imidazol-5-yl)methanol hydrochloride consists of an imidazole ring substituted with a 1-isopropyl group at the 1-position and a hydroxymethyl group at the 5-position, all further modified by a hydrochloride counterion. This configuration imparts distinct pharmacological characteristics that have been the focus of recent studies. The imidazole moiety is particularly noteworthy, as it is a common pharmacophore in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors.
Recent research has highlighted the compound's potential in modulating biological pathways relevant to inflammation and neurodegeneration. Studies have demonstrated that (1-isopropyl-1H-imidazol-5-yl)methanol hydrochloride can interact with specific enzymes involved in these pathways, suggesting its utility as a lead compound for drug discovery. For instance, preliminary in vitro experiments have shown that it may inhibit the activity of certain inflammatory cytokines, which could make it a promising candidate for treating chronic inflammatory diseases.
In addition to its anti-inflammatory properties, (1-isopropyl-1H-imidazol-5-yl)methanol hydrochloride has shown promise in preclinical models related to neurodegenerative disorders. The imidazole ring's ability to cross the blood-brain barrier and interact with neuronal receptors has been a key focus of investigation. Researchers have observed that the compound can modulate neurotransmitter release and receptor activity, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. These findings are particularly exciting given the growing burden of neurodegenerative diseases worldwide.
The synthesis of (1-isopropyl-1H-imidazol-5-yl)methanol hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including catalytic hydrogenation and nucleophilic substitution, have been employed to achieve the desired product. The hydrochloride salt form is particularly important, as it not only improves the compound's solubility in aqueous solutions but also enhances its pharmacokinetic properties.
Evaluation of the compound's pharmacokinetic profile has revealed several promising attributes. Studies indicate that (1-isopropyl-1H-imidazol-5-yl)methanol hydrochloride exhibits good oral bioavailability and moderate metabolic stability, suggesting its feasibility for clinical translation. Furthermore, preliminary toxicity studies have shown that it exhibits low acute toxicity at therapeutic doses, reinforcing its safety profile. These findings are crucial for advancing the compound into clinical trials where safety and efficacy will be rigorously evaluated.
The development of novel pharmaceuticals relies heavily on understanding the interactions between compounds and biological targets at a molecular level. Computational modeling and high-throughput screening have been instrumental in identifying potential binding sites and mechanisms of action for (1-isopropyl-1H-imidazol-5-yl)methanol hydrochloride. These approaches have allowed researchers to predict how the compound might interact with proteins and enzymes involved in disease pathways, providing valuable insights into its therapeutic potential.
The future direction of research on (1-isopropyl-1H-imidazol-5-yl)methanol hydrochloride includes optimizing its chemical structure to enhance potency and selectivity while minimizing side effects. Collaborative efforts between synthetic chemists, pharmacologists, and bioinformaticians are essential to achieve these goals. Additionally, exploring combination therapies with other drugs may unlock new therapeutic strategies that leverage the unique properties of this compound.
In conclusion, (1-isopropyl-1H-imidazol-5-yl)methanol hydrochloride (CAS No. 80304-46-7)
80304-46-7 ((1-isopropyl-1H-imidazol-5-yl)methanol hydrochloride) Related Products
- 215872-62-1((1-Ethyl-1H-imidazol-5-yl)methanol)
- 497855-88-6((1-propyl-1H-imidazol-5-yl)methanol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)